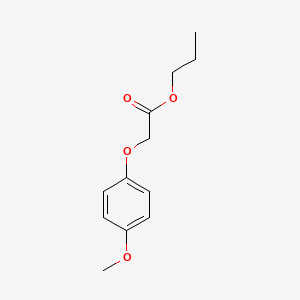
Propyl (4-methoxyphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl (4-methoxyphenoxy)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings This compound is formed by the esterification of propanol and 4-methoxyphenoxyacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl (4-methoxyphenoxy)acetate can be synthesized through the esterification reaction between propanol and 4-methoxyphenoxyacetic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
4-methoxyphenoxyacetic acid+propanolH2SO4Propyl (4-methoxyphenoxy)acetate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a higher yield and efficiency. The use of catalysts such as sulfuric acid or dry hydrogen chloride gas can further enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl (4-methoxyphenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-methoxyphenoxyacetic acid and propanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of various oxidation products.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly used.
Major Products Formed
Hydrolysis: 4-methoxyphenoxyacetic acid and propanol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Substituted derivatives of the original compound, such as nitro or bromo derivatives.
Applications De Recherche Scientifique
Propyl (4-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of propyl (4-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (4-methoxyphenoxy)acetate: Similar structure but with an ethyl group instead of a propyl group.
Methyl (4-methoxyphenoxy)acetate: Similar structure but with a methyl group instead of a propyl group.
Butyl (4-methoxyphenoxy)acetate: Similar structure but with a butyl group instead of a propyl group.
Uniqueness
Propyl (4-methoxyphenoxy)acetate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
Propriétés
Numéro CAS |
91555-21-4 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
propyl 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O4/c1-3-8-15-12(13)9-16-11-6-4-10(14-2)5-7-11/h4-7H,3,8-9H2,1-2H3 |
Clé InChI |
MMBLAASUCHPOQN-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)COC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















